

# Spectroscopic data for Ethyl cyclopentyl(oxo)acetate (NMR, IR, Mass Spec).

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## Compound of Interest

Compound Name: *Ethyl cyclopentyl(oxo)acetate*

Cat. No.: B041571

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## Spectroscopic Profile of Ethyl Cyclopentyl(oxo)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl cyclopentyl(oxo)acetate** (CAS: 33537-18-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols.

## Chemical Structure and Properties

- IUPAC Name: ethyl 2-cyclopentyl-2-oxoacetate
- Synonyms: Ethyl cyclopentylglyoxylate, 2-Cyclopentyl-2-oxo-acetic acid ethyl ester
- CAS Number: 33537-18-7
- Molecular Formula: C<sub>9</sub>H<sub>14</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 170.21 g/mol [\[1\]](#)

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Ethyl cyclopentyl(oxo)acetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on the chemical structure. Actual experimental values may vary.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.25	Quartet (q)	2H	$-\text{O}-\text{CH}_2-\text{CH}_3$
~3.20	Multiplet (m)	1H	$-\text{CH}(\text{C}=\text{O})-$
~1.90 - 1.50	Multiplet (m)	8H	Cyclopentyl $-\text{CH}_2-$ protons
~1.30	Triplet (t)	3H	$-\text{O}-\text{CH}_2-\text{CH}_3$

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  at 77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~195	$\text{C}=\text{O}$ (ketone)
~165	$\text{C}=\text{O}$ (ester)
~62	$-\text{O}-\text{CH}_2-\text{CH}_3$
~50	$-\text{CH}(\text{C}=\text{O})-$
~30	Cyclopentyl $\text{CH}_2$
~26	Cyclopentyl $\text{CH}_2$
~14	$-\text{O}-\text{CH}_2-\text{CH}_3$

## Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
~1745	C=O stretch (ester)
~1715	C=O stretch (ketone)
~2960 - 2870	C-H stretch (alkane)
~1200 - 1100	C-O stretch (ester)

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Assignment
170.09	[M] <sup>+</sup> (Molecular Ion)
141	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethyl group)
125	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethoxy group)
97	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of ethoxycarbonyl group)
69	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> (Cyclopentyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Ethyl cyclopentyl(oxo)acetate** would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE series spectrometer operating at a field

strength of 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ . Data acquisition and processing would be performed using standard instrument software.

## Infrared (IR) Spectroscopy

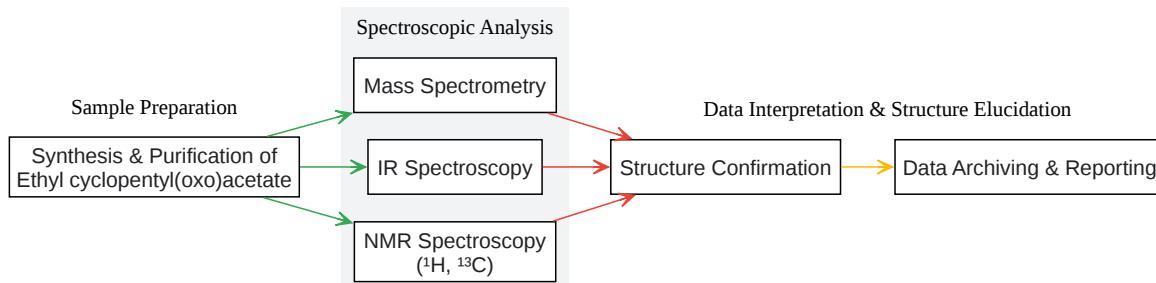
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker Tensor series instrument. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a solid sample, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk. The spectrum would be recorded over a range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like **Ethyl cyclopentyl(oxo)acetate**.



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## References

- 1. Ethyl 2-Cyclopentyl-2-oxoacetate | 33537-18-7 | IBA53718 [biosynth.com]
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